molecular formula C14H14FNO B1400596 4-Benzyloxy-2-fluorobenzylamine CAS No. 1185095-34-4

4-Benzyloxy-2-fluorobenzylamine

Cat. No.: B1400596
CAS No.: 1185095-34-4
M. Wt: 231.26 g/mol
InChI Key: CLEDXWAHUCTSDN-UHFFFAOYSA-N
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Description

“4-Benzyloxy-2-fluorobenzylamine” is a chemical compound that is likely to be a derivative of 4-Fluorobenzylamine . 4-Fluorobenzylamine belongs to the class of organic compounds known as phenylmethylamines, which are compounds containing a phenylmethtylamine moiety, consisting of a phenyl group substituted by a methanamine .


Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) is described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .


Molecular Structure Analysis

The molecular formula of 4-Benzyloxy-2-fluorophenylboronic acid, a related compound, is C13H12BFO3 . The average mass is 246.042 Da and the monoisotopic mass is 246.086349 Da .


Chemical Reactions Analysis

4-Benzyloxy-2-fluorophenylboronic Acid is used in Organic Synthesis and Cross‒coupling . It is a part of Boronic Acids and Derivatives .


Physical And Chemical Properties Analysis

The molecular formula of 4-Benzyloxy-2-fluorophenylboronic Acid is C13H12BFO3 . The molecular weight is 246.04 . It appears as a white to pale yellowish brown, crystalline powder .

Scientific Research Applications

Radiolabeled Derivatives for Biological Mapping

Radiolabeled analogues of 4-benzyloxy-2-fluorobenzylamine, such as fluorine-18 labeled 6-(4-fluoro-benzyloxy)-9H-purin-2-ylamine (FBG) and iodine-131 labeled 6-(3-iodo-benzyloxy)-9H-purin-2-ylamine (IBG), have been synthesized for potential use in the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT), an enzyme involved in DNA repair mechanisms. These compounds exhibit specific and saturable binding to purified AGT, with IC(50) values in the nanomolar range, indicating their utility in studying AGT activity and possibly in cancer research where AGT levels can influence tumor resistance to certain chemotherapies (Vaidyanathan et al., 2000).

Influence on Chemical Reactivity and Structure

This compound derivatives demonstrate varied effects on chemical reactivity and structural dynamics. For instance, the fluorine substitution on the benzylamine moiety has been shown to significantly alter the molecule's flexibility and introduce tunneling pathways, evidenced by rotational spectroscopy studies. Such alterations in molecular dynamics could have implications for the design of more selective and effective pharmaceuticals and materials (Calabrese et al., 2013).

Enhancing Amine Nucleophilicity

The interaction of this compound derivatives with certain hosts can lead to enhanced nucleophilicity of the amine group. This effect has potential applications in synthetic organic chemistry, where increased nucleophilicity can facilitate various nucleophilic addition reactions, thereby opening new pathways for the synthesis of complex organic compounds (Ashton et al., 2000).

Novel Protecting Groups in Organic Synthesis

The development of new protecting groups based on this compound derivatives, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been reported. These protecting groups offer unique advantages in organic synthesis, including stability under oxidizing conditions and orthogonality with other commonly used protecting groups, thus facilitating complex synthetic strategies (Crich et al., 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Benzyloxy-2-fluorobenzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with trypsin-1, a serine protease, affecting its catalytic activity . Additionally, this compound can bind to certain receptors and transporters, modulating their function and impacting cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound has been found to affect cell signaling pathways, such as the MAPK pathway, which plays a crucial role in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Additionally, this compound can be metabolized through pathways involving oxidation and conjugation reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its biochemical activity and overall cellular effects.

Properties

IUPAC Name

(2-fluoro-4-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDXWAHUCTSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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